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Compound of Interest

Compound Name: MRS 2500

Cat. No.: B1676837

A Comparative Analysis of P2Y Receptor Antagonists: MRS 2500, Prasugrel, and Ticagrelor

For researchers, scientists, and drug development professionals, understanding the nuances of
antiplatelet agents is critical for advancing cardiovascular therapies. This guide provides a
detailed comparative analysis of three noteworthy P2Y receptor antagonists: MRS 2500,
prasugrel, and ticagrelor. While prasugrel and ticagrelor are established clinical agents
targeting the P2Y12 receptor, MRS 2500 is a potent and selective antagonist of the P2Y1
receptor, primarily utilized in research settings. This comparison will delve into their
mechanisms of action, pharmacological profiles, and supporting experimental data.

Mechanism of Action

The primary target for prasugrel and ticagrelor in inhibiting platelet aggregation is the P2Y12
receptor, an adenosine diphosphate (ADP) receptor.[1][2] In contrast, MRS 2500 targets the
P2Y1 receptor, another ADP receptor that plays a role in the initial stages of platelet activation.

[3]

Prasugrel is a thienopyridine prodrug that requires in vivo metabolic activation to its active
metabolite, R-138727.[4][5] This active metabolite then irreversibly binds to the P2Y12
receptor, blocking ADP-mediated platelet activation and aggregation for the lifespan of the
platelet.[1][4]

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor.[2][6] It does not
require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP
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binding site, leading to non-competitive inhibition.[6][7] Its reversible nature allows for a faster
offset of its antiplatelet effect compared to irreversible inhibitors.[2][6]

MRS 2500 is a highly potent and selective antagonist of the P2Y1 receptor. By blocking the
P2Y1 receptor, it inhibits ADP-induced platelet shape change and the initial, transient phase of
platelet aggregation.[3][8]

Signaling Pathway Diagrams

The following diagrams illustrate the points of inhibition for each compound within the platelet
activation signaling cascade.
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Caption: ADP-mediated platelet activation pathway and points of inhibition.

Pharmacological and Clinical Data

The following tables summarize key quantitative data for MRS 2500, prasugrel, and ticagrelor.

Table 1: Pharmacodynamic and Pharmacokinetic
Properties

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4282310/
https://www.droracle.ai/articles/12331/what-is-the-mechanism-of-action-of-ticagrelor-generic
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4282310/
https://www.benchchem.com/product/b1676837?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Me_Bis_ADP_MRS2500_Structure_Function_and_Experimental_Characterization.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3471153/
https://www.benchchem.com/product/b1676837?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Parameter MRS 2500 Prasugrel Ticagrelor
Target Receptor P2Y1 P2Y12[1][4] P2Y12[2][6]
Reversible, Non-
o ) ) Irreversible -
Binding Reversible Antagonist ) competitive
Antagonist[1][4] )
Antagonist[6][7]
Prodrug No Yes[4][5] No[2][6]
_ _ AR-C124910XX
Active Metabolite N/A R-138727[4] )
(equipotent)[6]
Hepatic (CYP3A4, Hepatic (primaril
Metabolism N/A P ( P i Y
CYP2B6)[4][5] CYP3A4)[2][6]
Onset of Action N/A ~30 minutes[1] ~30 minutes|[2]
) ~7 hours (ticagrelor),
) ~7 hours (active ]
Half-life N/A ] ~9 hours (active
metabolite)[1] ]
metabolite)
Ki Value 0.78 nM N/A N/A
0.95 nM (ADP-
IC50 Value induced human N/A N/A

platelet aggregation)

Table 2: Comparative Clinical Efficacy and Safety of
Prasugrel and Ticagrelor (from select studies)
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Outcome Prasugrel vs. Ticagrelor Study/Analysis

Prasugrel showed superiority
Myocardial Infarction in reducing Ml events Meta-analysis of RCTs[9]
(RR=1.38)[9]

Stroke No significant difference[9] Meta-analysis of RCTs[9]
Cardiovascular Death No significant difference[9] Meta-analysis of RCTs[9]
All-Cause Death No significant difference[9] Meta-analysis of RCTs[9]
Major Bleeding (BARC type 2 o _ _

No significant difference[9] Meta-analysis of RCTs[9]
or above)
Stent Thrombosis No significant difference[9] Meta-analysis of RCTs[9]

Prasugrel-based strategy was
Composite Endpoint (Death, superior in reducing the )

, O _ ISAR-REACT 5 Trial[10]

MI, Stroke) composite endpoint in one trial

(ISAR-REACT 5)[10]

Prasugrel may be a better
choice for patients with TUXEDO-2 Trial[11]
diabetes after PCI[11]

Composite Endpoint in

Diabetes Patients

Note: Clinical outcomes can vary based on patient populations and study designs. The data
presented is a summary from the cited sources and is not exhaustive.

Experimental Protocols
Platelet Aggregation Assay (for MRS 2500)

A common method to determine the inhibitory effect of compounds on platelet function is light
transmission aggregometry.

Prepare Platelet-Rich Plasma (PRP) Incubate PRP with varying Induce aggregation with ADP Measure change in light transmission Calculate % inhibition and
from whole blood concentrations of MRS 2500 (e.g., 10 pM) using a platelet aggregometer determine 1C50 value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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